molecular formula C13H21N5O6 B1665749 Alvameline tartrate CAS No. 159792-14-0

Alvameline tartrate

Cat. No. B1665749
CAS RN: 159792-14-0
M. Wt: 343.34 g/mol
InChI Key: JHGFYOXAUPXDGA-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvameline Tartrate is a muscarinic M1 receptor agonist and M2/M3 receptor antagonist potentially for treatment of urinary incontinence.

Scientific Research Applications

1. Alzheimer's Disease Research

Alvameline tartrate, specifically Xanomeline tartrate, has been extensively studied in the context of Alzheimer's disease. It is known as a muscarinic agonist, demonstrating specificity for the M1 receptor. Studies have explored its safety, tolerance, and effectiveness in patients with Alzheimer's, suggesting its potential for treating cognitive impairments and behavioral symptoms associated with the disease (Sramek et al., 1995); (Bodick et al., 1994).

2. Cholinergic Agonist Studies

As a cholinergic agonist, Xanomeline tartrate's role has been examined in various neurological and psychiatric conditions. Its ability to cross the blood-brain barrier and its oral bioavailability have been key factors in these studies. It has been tested for its effects on cognitive function and behavioral symptoms, particularly in Alzheimer's disease (Cutler et al., 1994).

3. Experimental Models in Other Medical Research

Alvameline tartrate has been involved in various experimental models to understand its broader implications in medical research. These include studies on bone loss, oxidative stress, and metal toxicity in different animal models (Xiong et al., 2007); (Jebur et al., 2020).

4. Pharmacological Insights from Clinical Trials

Clinical trials of Alvameline tartrate have provided valuable insights into its pharmacological properties and potential therapeutic applications. These trials have focused on its utility in treating conditions such as Alzheimer's disease and autism spectrum disorders, shedding light on its cholinergic properties and effects on cognition and behavior (Bodick et al., 1997); (Chez et al., 2004).

properties

CAS RN

159792-14-0

Molecular Formula

C13H21N5O6

Molecular Weight

343.34 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15N5.C4H6O6/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-1(3(7)8)2(6)4(9)10/h5H,3-4,6-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

JHGFYOXAUPXDGA-LREBCSMRSA-N

Isomeric SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS RN

159792-14-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LU-25-109T;  LU-25109T;  LU 25 109T;  LU 25109T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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